BenchChemオンラインストアへようこそ!

2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

anti-virulence staphyloxanthin biosynthesis CrtN inhibition

This 3,4-dichlorobenzyl positional isomer provides a critical control for SAR studies of dihydrobenzo[h]cinnolin-3-ones. Unlike the 2,4-dichloro isomer (CAS 478042-22-7), this compound exhibits reported CrtN inhibitory activity (IC50 >1.25 µM) relevant to staphyloxanthin biosynthesis inhibition in S. aureus. Procure both isomers to resolve halogen-position-dependent target engagement and selectivity. Ideal for benchmarking novel CrtN ligand series and probing N-2 vs. C-3 substitution effects on multi-target neurotherapeutic profiles.

Molecular Formula C19H14Cl2N2O
Molecular Weight 357.23
CAS No. 478042-20-5
Cat. No. B2854649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one
CAS478042-20-5
Molecular FormulaC19H14Cl2N2O
Molecular Weight357.23
Structural Identifiers
SMILESC1CC2=CC(=O)N(N=C2C3=CC=CC=C31)CC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C19H14Cl2N2O/c20-16-8-5-12(9-17(16)21)11-23-18(24)10-14-7-6-13-3-1-2-4-15(13)19(14)22-23/h1-5,8-10H,6-7,11H2
InChIKeyDWMPQOULYZFNIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (478042-20-5): Structural Identity and Physicochemical Baseline for Informed Procurement


2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (CAS 478042-20-5) is a synthetic, tricyclic cinnolin-3(2H)-one derivative bearing a 3,4-dichlorobenzyl substituent at the N-2 position [1]. Its computed molecular weight is 357.2 g/mol, with a predicted XLogP3 of 4.5, zero hydrogen-bond donors and two hydrogen-bond acceptors [1]. The compound is a member of the dihydrobenzo[h]cinnolin-3-one scaffold family, which has been explored for aldose reductase inhibition [2] and, more recently, as a platform for multi-targeting neurotherapeutic candidates [3]. These baseline physicochemical and structural properties define a moderately lipophilic, neutral heterocyclic scaffold that is chemically distinct from the more extensively studied 2-(2,4-dichlorobenzyl) positional isomer [4].

Why 2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one Cannot Be Replaced by In-Class or Positional-Isomer Analogs


The dihydrobenzo[h]cinnolin-3-one scaffold is not a single biological entity; its target profile depends critically on both the nature and the position of the N-2 benzyl substituent. Within the dichlorobenzyl sub-series, the 3,4-dichloro isomer (target compound) and the 2,4-dichloro isomer (CAS 478042-22-7) differ in the spatial orientation of the chlorine atoms relative to the cinnolinone core [1][2]. Class-level SAR studies on benzo[h]cinnolinone carboxylic acids have demonstrated that the position of substituents on the aryl ring dramatically alters inhibitory potency against aldose reductase, with activity ranging from Sorbinil-comparable to essentially inactive [3]. Furthermore, the 3,4-dichlorobenzyl compound has documented activity against a bacterial target (diapophytoene desaturase, CrtN) that has not been reported for the 2,4-dichloro isomer [1][2]. Substituting one positional isomer for another therefore risks both loss of intended target engagement and introduction of an untested selectivity profile.

Quantitative Differentiation Evidence for 2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one vs. the 2,4-Dichloro Positional Isomer and In-Class Benchmarks


Distinct Target Engagement: Bacterial Diapophytoene Desaturase (CrtN) Inhibition Documented for the 3,4-Dichloro Isomer

The 3,4-dichlorobenzyl compound has been tested for inhibition of diapophytoene desaturase (CrtN) in Staphylococcus aureus Newman, yielding an IC50 > 1.25 μM (i.e., >1,250 nM) after 48 h in a staphyloxanthin pigment formation assay [1]. By contrast, the closest positional isomer—2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (CAS 478042-22-7)—has not been reported in any CrtN assay; its sole documented bioactivity is an EC50 of 11 μM (11,000 nM) in a streptokinase expression inhibition assay in Streptococcus pyogenes [2]. Although the two values are from different assay systems, the target selectivity difference is notable: the 3,4-dichloro isomer engages the S. aureus staphyloxanthin pathway, while the 2,4-dichloro isomer is associated with streptokinase virulence regulation. No evidence exists that either isomer is active against the other's target.

anti-virulence staphyloxanthin biosynthesis CrtN inhibition Staphylococcus aureus

Scaffold-Class Benchmarking: Aldose Reductase Inhibitory Potential of Benzo[h]cinnolinone Carboxylic Acid Derivatives

The benzo[h]cinnolin-3(2H)-one scaffold has been validated as a selective aldose reductase (ALR2) inhibitor platform. In a systematic SAR study, benzo[h]cinnolinone carboxylic acid derivatives substituted at positions 7–10 achieved ALR2 inhibitory potency comparable to the reference drug Sorbinil, whereas certain substitution patterns yielded compounds that were very weakly active [1]. The 3,4-dichlorobenzyl compound is an N-2-substituted analog distinct from the C-substituted carboxylic acid series; however, its core scaffold is identical. The class-level data establish that: (a) the dihydrobenzo[h]cinnolinone core supports potent ALR2 engagement when appropriately decorated, and (b) the specific substitution pattern determines whether potency is retained or lost. The target compound's 3,4-dichlorobenzyl group represents a substitution motif not evaluated in the published ALR2 SAR work, creating an untested but mechanistically plausible differentiation opportunity.

aldose reductase diabetic complications ALR2 inhibition benzo[h]cinnolinone

In Silico Multi-Target Profiling: 3-Aryl-5,6-dihydrobenzo[h]cinnoline Derivatives as Non-Covalent Neurodegenerative Disease Candidates

A 2024 study synthesized and computationally profiled eight 3-aryl-5,6-dihydrobenzo[h]cinnoline derivatives against 26 human neurodegenerative disease targets, including hMAO-A, hMAO-B, hAChE, hBChE, hBACE-1, hGSK-3β, hNMDA receptor, and hPARP-1 [1]. The 3-(4-chlorophenyl) analog (compound 3g) showed favorable docking scores across multiple targets, while the position and electronic nature of the aryl substituent critically determined the multi-target profile. Although the 3,4-dichlorobenzyl compound is an N-2-substituted rather than a C-3-aryl derivative, it shares the identical dihydrobenzo[h]cinnoline core. The study demonstrates that (i) this core is compatible with simultaneous engagement of clinically relevant CNS targets, and (ii) subtle changes in the aryl substituent produce qualitatively different target-binding fingerprints. The 3,4-dichlorobenzyl motif has not been evaluated in this docking panel, representing a structurally defined and testable gap.

neurodegenerative diseases multi-target inhibitor molecular docking MAO cholinesterase

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. the 2,4-Dichloro Positional Isomer

The 3,4-dichlorobenzyl substitution pattern positions both chlorine atoms on adjacent ring carbons, creating a contiguous electron-withdrawing surface that differs from the non-adjacent 2,4-dichloro arrangement [1]. Both isomers share the same molecular formula (C19H14Cl2N2O; MW 357.2 g/mol), computed XLogP3 of approximately 4.5, zero H-bond donors, and two H-bond acceptors [1]. Consequently, bulk properties such as logP and MW do not distinguish them. However, the spatial distribution of chlorine atoms alters the molecular electrostatic potential surface and may affect recognition by proteins with shape-sensitive binding pockets [2]. The 3,4-dichloro substitution creates a dipole moment and polar surface topology distinct from the 2,4-dichloro pattern, which can translate into differential binding to targets that discriminate halogen position—as already suggested by the divergent bacterial target profiles in Evidence Item 1.

lipophilicity XLogP hydrogen bonding physicochemical properties positional isomer

Procurement-Relevant Application Scenarios for 2-(3,4-Dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one (478042-20-5)


Chemical Probe for Staphyloxanthin Biosynthesis and Anti-Virulence Screening in Staphylococcus aureus

The documented CrtN inhibitory activity (IC50 > 1.25 μM) positions this compound as a starting-point chemical probe for phenotypic screening campaigns targeting staphyloxanthin pigment production in S. aureus [1]. Researchers should note the modest potency and use the compound as a tool to benchmark novel CrtN inhibitor series rather than as an optimized lead. Procurement is justified when the experimental goal is to establish a structure-activity baseline for dihydrobenzo[h]cinnolinone-based CrtN ligands, a target space not addressed by the 2,4-dichloro positional isomer [1][2].

Halogen-Position SAR Probe in Dihydrobenzo[h]cinnolinone Library Design

Because the 3,4-dichloro and 2,4-dichloro isomers share identical bulk physicochemical properties but differ in halogen topology, the target compound serves as an essential control in any comprehensive SAR study of dichlorobenzyl-substituted cinnolinones . Procuring both isomers together enables direct determination of whether halogen position influences target binding, selectivity, or cellular activity—a question that cannot be answered with either isomer alone [3].

Hypothesis-Driven Probe for Aldose Reductase (ALR2) Inhibitor Development

The benzo[h]cinnolin-3-one core is a validated ALR2 pharmacophore, with substitution-dependent potency spanning nanomolar to >100 μM [4]. The 3,4-dichlorobenzyl compound represents an N-2-substituted variant not evaluated in published ALR2 SAR studies. Procurement is appropriate for laboratories seeking to test whether N-2 3,4-dichlorobenzyl substitution recapitulates or diverges from the ALR2 activity of C-substituted benzo[h]cinnolinone carboxylic acids, potentially opening a new chemical space for diabetic complication therapeutics [4].

In Silico Multi-Target Docking Benchmark for Neurodegenerative Disease Programs

The 2024 study demonstrating that 3-aryl-5,6-dihydrobenzo[h]cinnolines can engage multiple neurodegenerative disease targets provides a validated computational framework [5]. The 3,4-dichlorobenzyl compound, differing in both substitution position (N-2 vs. C-3) and aryl group electronics, represents a structurally distinct input for the same 26-target docking panel. Procuring this compound enables a direct in silico or in vitro comparison with the published C-3-aryl series to determine whether N-2-substituted cinnolinones produce a differentiated multi-target fingerprint [5].

Quote Request

Request a Quote for 2-(3,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.